Methyl 2-[(trimethylsilyl)oxy]undecanoate
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Overview
Description
Methyl 2-[(trimethylsilyl)oxy]undecanoate is an organic compound with the molecular formula C15H32O3Si. It is a derivative of undecanoic acid, where the hydroxyl group is replaced by a trimethylsilyl group, and the carboxyl group is esterified with methanol. This compound is known for its unique properties and applications in various fields, including organic synthesis and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-[(trimethylsilyl)oxy]undecanoate can be synthesized through several methods. One common approach involves the reaction of undecanoic acid with trimethylsilyl chloride in the presence of a base, followed by esterification with methanol. The reaction conditions typically include:
Base: Triethylamine or pyridine
Solvent: Dichloromethane or tetrahydrofuran
Temperature: Room temperature to reflux
The reaction proceeds through the formation of an intermediate trimethylsilyl ester, which is then converted to the final product by methanolysis .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and temperature control. The use of automated systems allows for precise control over reaction parameters, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[(trimethylsilyl)oxy]undecanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles like halides or alkoxides in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions include:
Oxidation: Undecanoic acid derivatives
Reduction: Undecanol derivatives
Substitution: Various substituted undecanoates
Scientific Research Applications
Methyl 2-[(trimethylsilyl)oxy]undecanoate has several applications in scientific research:
Chemistry: Used as a protecting group for hydroxyl functionalities in organic synthesis.
Biology: Employed in the synthesis of bioactive molecules and as a reagent in biochemical assays.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 2-[(trimethylsilyl)oxy]undecanoate involves the trimethylsilyl group, which acts as a protecting group for hydroxyl functionalities. This protection allows for selective reactions at other sites of the molecule without interference from the hydroxyl group. The trimethylsilyl group can be removed under mild conditions, revealing the hydroxyl group for further reactions .
Comparison with Similar Compounds
Similar Compounds
- Methyl 10-[(trimethylsilyl)oxy]undecanoate
- 2-(Trimethylsilylmethyl)allyl acetate
- Trimethylsilyl-protected alcohols and acids
Uniqueness
Methyl 2-[(trimethylsilyl)oxy]undecanoate is unique due to its specific substitution pattern and the stability of the trimethylsilyl group. This stability allows for its use in various synthetic applications where other protecting groups might fail. Additionally, its ease of removal under mild conditions makes it a valuable reagent in organic synthesis .
Properties
CAS No. |
144457-25-0 |
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Molecular Formula |
C15H32O3Si |
Molecular Weight |
288.50 g/mol |
IUPAC Name |
methyl 2-trimethylsilyloxyundecanoate |
InChI |
InChI=1S/C15H32O3Si/c1-6-7-8-9-10-11-12-13-14(15(16)17-2)18-19(3,4)5/h14H,6-13H2,1-5H3 |
InChI Key |
BTHFSZMABUNFAS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC(C(=O)OC)O[Si](C)(C)C |
Origin of Product |
United States |
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